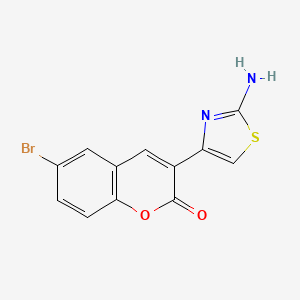
3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one” is likely to be a heterocyclic compound due to the presence of the 2-amino-1,3-thiazol-4-yl and 2H-chromen-2-one units . Thiazoles are aromatic compounds that contain a five-membered C3NS ring . The 2H-chromen-2-one unit is a coumarin derivative, which is a fragrant organic compound with a bicyclic structure .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thiazole ring attached to a coumarin backbone . The exact structure would depend on the positions of the various substituents and the specific stereochemistry of the compound .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electrophilic and nucleophilic centers present in its structure . The bromine atom on the coumarin ring, for instance, might make it susceptible to nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Applications
One significant area of research is the synthesis and characterization of coumarin-thiazole derivatives for their antimicrobial properties. For instance, the compound 2-(2-amino-1,3-thiazol-4-yl)-3H-benzo[f]chromen-3-one, a derivative, has been prepared and its structure confirmed through spectral data. This compound was integrated into polyurethane varnishes and demonstrated a very good antimicrobial effect against various microorganisms. This finding suggests potential for developing antimicrobial coatings or materials incorporating such derivatives (El‐Wahab, El-Fattah, El-Khalik, Nassar, & Abdelall, 2014).
Multicomponent Synthesis for Biological Evaluation
Another study highlighted the one-pot multicomponent synthesis of (E)-3-(2-((5-(benzylideneamino)-1,3,4-thiadiazol-2-yl)thio) acetyl)-2H-chromen-2-one derivatives. These compounds were evaluated for their antimicrobial activity, showcasing the versatility of 3-(2-amino-1,3-thiazol-4-yl)-6-bromo-2H-chromen-2-one as a scaffold for developing bioactive molecules (Merugu et al., 2020).
Microwave-induced Synthesis
The efficiency of microwave-induced synthesis methods has also been explored with derivatives of this compound. An example is the development of 3-(2-oxo-2H-chromen-3-yl)-[1,3,4] thiadiazino [2,3-b] quinazolin-6(2H)-ones via microwave irradiation, providing a comparative study with conventional methods and highlighting the potential for rapid and efficient synthesis of complex heterocycles (Kumar, De Clercq, & Rajitha, 2007).
Antioxidant and Anti-Inflammatory Activities
The multi-component synthesis approach has also been utilized to create 3-(2-amino-4-thiazolyl)coumarins, showing significant antioxidant and anti-inflammatory activities. This research opens avenues for the development of new therapeutic agents based on the this compound structure (Ramagiri, Vedula, & Thupurani, 2015).
Synthesis and Cytotoxicity Evaluation
Further studies have synthesized novel urea derivatives of 3-(2-aminothiazol-5-yl)-6-[(2-benzoylbenzofuran-5-yl)methyl]-2H-chromen-2-one and evaluated their antimicrobial activity and cytotoxicity. These compounds displayed promising antimicrobial activities and a range of cytotoxic effects against cancer cell lines, suggesting potential for pharmaceutical applications (Shankar et al., 2017).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(2-amino-1,3-thiazol-4-yl)-6-bromochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O2S/c13-7-1-2-10-6(3-7)4-8(11(16)17-10)9-5-18-12(14)15-9/h1-5H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMHOWJAGZRYJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(C(=O)O2)C3=CSC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
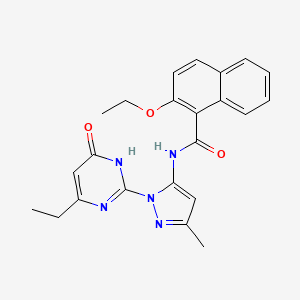
![N-((6-methylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2981469.png)

![6,13-dihydro-5H-indolo[3,2-c]acridine](/img/structure/B2981471.png)
![1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B2981472.png)
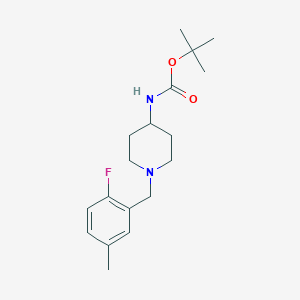
![3-[3-({[(3-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2981476.png)
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoxaline-2-carboxamide](/img/structure/B2981477.png)
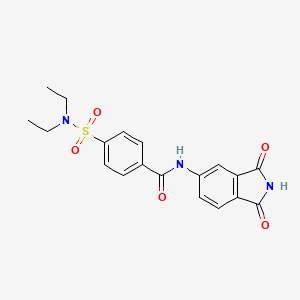
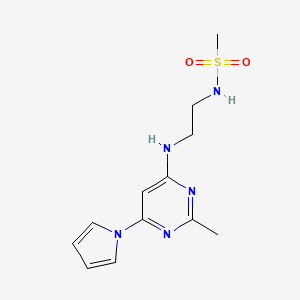
![N-(2-methyl-1-phenyl-1H-benzo[d]imidazol-5-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2981486.png)

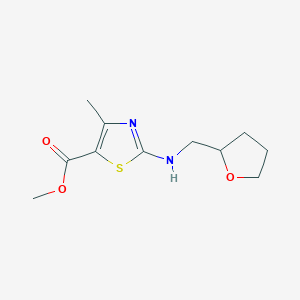
![4-{4-[5-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2981490.png)
